LY2456302, also known as CERC-501 or Aticaprant, is a potent, selective antagonist of the kappa opioid receptor (KOR). [, , , , , , , , , , , , , , , ] This small molecule exhibits high affinity for KOR and demonstrates >30-fold functional selectivity over mu (MOR) and delta (DOR) opioid receptors. [, , ] Developed as a potential therapeutic agent for neuropsychiatric and substance abuse disorders, LY2456302 has been the subject of extensive research for its potential in treating depression, anxiety, and addiction. [, , , , , , , , , , , , , , , , , , ]
(S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide, commonly referred to as Aticaprant or LY-2456302, is a chemical compound with significant implications in pharmacology, particularly as a selective antagonist of the kappa opioid receptor. Its molecular formula is , and it has a molecular weight of approximately 418.5 g/mol. This compound is primarily researched for its potential therapeutic applications in treating mood disorders, addiction, and anxiety-related conditions .
The compound is classified under the category of benzamides and is recognized for its role in opioid receptor modulation. It falls under the broader classification of psychoactive substances, particularly focusing on the kappa opioid receptor pathway. The chemical structure includes a pyrrolidine ring, a phenoxy group, and a fluorobenzamide moiety, which contribute to its biological activity .
The synthesis of (S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide involves several key steps:
The synthesis typically utilizes organic solvents such as dimethoxyethane and ethanol under controlled temperatures to ensure high yields and purity. The racemic mixture may require resolution to isolate the desired (S)-enantiomer with high enantiomeric excess .
The molecular structure of (S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide can be described as follows:
The compound exhibits a predicted boiling point of approximately 519.2 °C and a density of about 1.201 g/cm³ .
(S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide participates in various chemical reactions primarily involving:
These reactions are often facilitated by specific catalysts and under optimized conditions to achieve desired yields and selectivity .
The mechanism of action of (S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide primarily involves its interaction with kappa opioid receptors. As a selective antagonist:
The physical and chemical properties of (S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide include:
Property | Value |
---|---|
Molecular Weight | 418.5 g/mol |
Boiling Point | 519.2 ± 50 °C (Predicted) |
Density | 1.201 ± 0.06 g/cm³ (Predicted) |
Solubility | DMF: 1 mg/ml; DMSO: 5 mg/ml; Ethanol: 3 mg/ml; PBS (pH 7.2): insol |
pKa | 15.61 ± 0.50 (Predicted) |
Color | White to off-white |
Storage Temperature | -20 °C |
These properties are crucial for understanding the handling, storage, and application potential of the compound in scientific research .
(S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide has several applications in scientific research:
Its unique properties make it valuable in both basic research and potential clinical applications .
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4